

# Triethylenetetramine (TETA): A Comprehensive Technical Safety Guide for Researchers

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## Compound of Interest

Compound Name: Triethylenetetramine

Cat. No.: B094423

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**Triethylenetetramine** (TETA), a versatile polyamine, is utilized in various industrial and research applications, including as a curing agent for epoxy resins and, notably, as a chelating agent in pharmaceutical contexts.[1][2][3] Its reactivity and hazardous properties necessitate a thorough understanding of its safety profile for proper handling and use in a laboratory or manufacturing setting. This technical guide provides an in-depth overview of the material safety data for TETA, including quantitative hazard data, standardized experimental protocols for toxicity assessment, and emergency response procedures.

## Core Safety & Physicochemical Data

The following tables summarize the key quantitative data from the Material Safety Data Sheet (MSDS) for **triethylenetetramine**, providing a clear reference for its physical properties, health hazards, and safe handling parameters.

Table 1: Physical and Chemical Properties of **Triethylenetetramine**

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>18</sub> N <sub>4</sub>
Molecular Weight	146.24 g/mol [4]
Appearance	Colorless to yellowish, viscous liquid[1][5]
Odor	Ammoniacal, fishy[1][2]
Boiling Point	266-267 °C (511-513 °F) at 760 mmHg[5][6]
Melting Point	12 °C (54 °F)[5][7]
Flash Point	135 °C (275 °F)[5][8]
Density	0.982 g/mL at 20-25 °C[5][6]
Vapor Pressure	<0.1 mmHg at 20 °C[9]
Vapor Density	5.04 (Air = 1)[5]
Water Solubility	Miscible/Soluble[2][5]
pH	10-11.5 (1% aqueous solution)[8][9]
Autoignition Temperature	338 °C (640 °F)[8]

Table 2: Health Hazard Information

Hazard	Data
Acute Oral Toxicity (LD50)	2500 mg/kg (Rat)[4][10]
Acute Dermal Toxicity (LD50)	550-805 mg/kg (Rabbit)[4][10]
Skin Corrosion/Irritation	Causes severe skin burns; Rabbit - Severe skin irritation (24h)[4][10]
Serious Eye Damage/Irritation	Causes severe eye damage; Rabbit - Severe eye irritation[4][10]
Respiratory/Skin Sensitization	May cause an allergic skin reaction[4][11]
Carcinogenicity	Not identified as a carcinogen by IARC[4]
Primary Routes of Exposure	Inhalation, Skin, Eyes, Ingestion
Signs & Symptoms of Exposure	Burns to skin, eyes, and mucous membranes; coughing, shortness of breath, headache, nausea; may cause allergic skin reaction.[4]

Table 3: Fire and Explosion Data

Parameter	Information
Flammability	Combustible liquid[5][8]
Lower Explosive Limit (LEL)	1%
Upper Explosive Limit (UEL)	6.5%
Suitable Extinguishing Media	Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO <sub>2</sub> )[4][7][12]
Hazardous Combustion Products	Carbon oxides (CO, CO <sub>2</sub> ), Nitrogen oxides (NO <sub>x</sub> )[4]
Firefighting Precautions	Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12] Use water spray to cool fire-exposed containers.[8]

Table 4: Exposure Controls and Personal Protection

Control Parameter	Recommendation
Engineering Controls	Use in a well-ventilated area or under a chemical fume hood.[13]
Eye/Face Protection	Wear chemical splash goggles and a face shield.[14]
Skin Protection	Wear a complete suit protecting against chemicals and appropriate protective gloves (e.g., nitrile rubber).[4]
Respiratory Protection	Use a NIOSH (US) or EN 149 (EU) approved respirator if workplace conditions warrant.[7][14]
Handling Procedures	Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[4] Wash hands thoroughly after handling.
Storage Conditions	Store in a cool, dry, well-ventilated place in a tightly closed container.[4] Protect from moisture as the material is hygroscopic.[7][15] Store away from incompatible materials such as strong acids and oxidizing agents.[10][14]

## Experimental Protocols for Toxicological Assessment

The toxicity data presented are typically generated using standardized, internationally recognized experimental protocols. For the benefit of researchers, the general methodologies for the key toxicological endpoints are described below.

### Acute Oral Toxicity (LD50) - Based on OECD Guideline 401 (Historical)

The acute oral toxicity value (LD50) for TETA was likely determined following principles outlined in historical guidelines like OECD 401.[12][14] While this specific guideline has been deleted

and replaced by methods that reduce animal usage, the fundamental procedure is as follows:

- **Test Animals:** A group of young adult rats of a single strain is used.[\[12\]](#)
- **Dosage:** The test substance is administered in a single dose by gavage to the animals, which have been fasted prior to dosing.[\[12\]](#)
- **Dose Levels:** At least three dose levels are used with a sufficient number of animals at each level (typically 5-10) to produce a range of toxic effects and mortality rates.[\[12\]](#)
- **Observation Period:** Animals are observed for up to 14 days.[\[6\]](#) Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. The time of death is recorded.[\[12\]](#)
- **Data Analysis:** The LD50, the statistically derived single dose that is expected to cause death in 50% of the dosed animals, is calculated.[\[12\]](#) All animals are subjected to a gross necropsy at the end of the observation period.[\[12\]](#)

## Acute Dermal Toxicity (LD50) - Based on OECD Guideline 402

This test provides information on health hazards from short-term dermal exposure.[\[4\]](#)[\[5\]](#)

- **Test Animals:** The albino rabbit is the preferred species for this test.
- **Preparation:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure Duration:** The exposure period is 24 hours.
- **Observation:** After the exposure period, residual test substance is removed. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

- Endpoint: The LD50 is calculated based on the mortality observed at different dose levels. A gross necropsy is performed on all animals at the end of the study.

## Skin and Eye Irritation - Draize Test

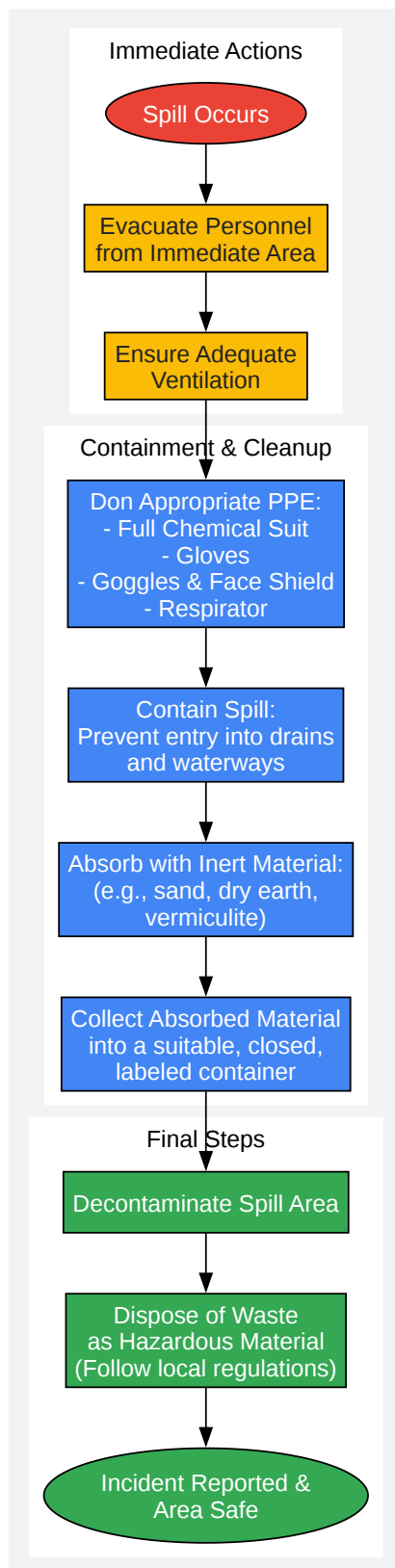
The severe skin and eye irritation classifications for TETA are based on results from the Draize test, a method developed to assess the irritation potential of substances.[\[6\]](#)

- Test Animals: Albino rabbits are used due to their large, easily observable eyes and sensitive skin.
- Skin Irritation Protocol:
  - A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin on the rabbit's back.[\[6\]](#)
  - The patch is covered with gauze.
  - The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours).[\[6\]](#)
  - The severity of the reactions is scored to determine the irritation level.
- Eye Irritation Protocol:
  - A small amount of the substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one of the rabbit's eyes. The other eye serves as a control.
  - The eye is observed for up to 21 days for redness, swelling, discharge, and corneal opacity.[\[2\]](#)[\[6\]](#)
  - The effects on the cornea, iris, and conjunctiva are scored at specific time points to classify the substance's irritation potential.

## Emergency Response & Spill Handling Workflow

In the event of an accidental release of **triethylenetetramine**, a structured and rapid response is critical to mitigate exposure and environmental contamination. The following workflow

outlines the necessary steps for handling a spill.



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Caption: Workflow for **Triethylenetetramine** Spill Response.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling **triethylenetetramine** and ensure compliance with all institutional and regulatory safety protocols.

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Address: 3281 E Guasti Rd

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